

# Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile from pyrazole and acrylonitrile

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## Compound of Interest

Compound Name: **3-(1H-pyrazol-1-yl)propanenitrile**

Cat. No.: **B1311428**

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An In-depth Technical Guide to the Synthesis of **3-(1H-pyrazol-1-yl)propanenitrile**

## Introduction

**3-(1H-pyrazol-1-yl)propanenitrile** is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring N-alkyld with a cyanopropyl group, serves as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through the aza-Michael addition of pyrazole to acrylonitrile, a reaction commonly referred to as cyanoethylation. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction conditions, and characterization data, tailored for researchers and professionals in drug development and chemical synthesis.

## Reaction Overview and Mechanism

The synthesis of **3-(1H-pyrazol-1-yl)propanenitrile** is a classic example of a base-catalyzed aza-Michael addition. In this reaction, the pyrazole anion, generated in the presence of a base, acts as a nucleophile and attacks the electron-deficient  $\beta$ -carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The reaction is generally efficient and high-yielding.

The mechanism involves three key steps:

- Deprotonation: A base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a pyrazolide anion. This anion is a potent nucleophile.
- Nucleophilic Attack: The pyrazolide anion attacks the  $\beta$ -carbon of acrylonitrile, leading to the formation of a new carbon-nitrogen bond and a carbanion intermediate.
- Protonation: The carbanion intermediate is protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or trace water) to give the final product, **3-(1H-pyrazol-1-yl)propanenitrile**.

## Experimental Protocols

This section details a representative experimental procedure for the synthesis of **3-(1H-pyrazol-1-yl)propanenitrile**.

## Materials and Equipment

- Reactants: Pyrazole, Acrylonitrile
- Catalyst: Triton B (40% solution in methanol) or another suitable base (e.g., sodium hydroxide, potassium carbonate).
- Solvents: Dioxane or another suitable aprotic solvent.
- Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, distillation apparatus.

## Detailed Synthesis Procedure

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pyrazole (e.g., 0.1 mol, 6.81 g) and dioxane (100 mL).
- Catalyst Addition: A catalytic amount of Triton B (e.g., 1 mL of a 40% solution in methanol) is added to the stirred solution.
- Addition of Acrylonitrile: Acrylonitrile (e.g., 0.11 mol, 5.84 g, 7.3 mL) is added dropwise to the reaction mixture through the dropping funnel over 30 minutes. An exothermic reaction may

be observed.

- Reaction: The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield **3-(1H-pyrazol-1-yl)propanenitrile** as a colorless oil.

## Data Presentation

**Table 1: Reaction Conditions for the Cyanoethylation of Pyrazole**

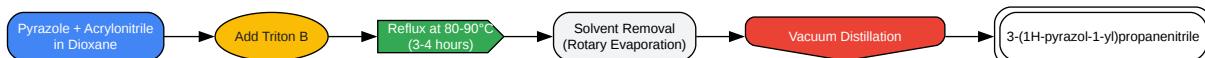
Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Triton B	Dioxane	80-90	3-4	High	General Procedure
Basic Anion Exchange Resin	None	50-60	2-3	>90	General Procedure
Sodium Hydroxide	Acetonitrile	Reflux	5	Good	Analogous Reactions
Potassium Carbonate	DMF	80	6	Good	Analogous Reactions

**Table 2: Physicochemical and Spectroscopic Data for 3-(1H-pyrazol-1-yl)propanenitrile**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub>	
Molecular Weight	121.14 g/mol	
Appearance	Colorless Oil	
Boiling Point	129 °C @ 11 Torr	
Density	1.08 g/cm <sup>3</sup>	
pKa	1.85 ± 0.10 (Predicted)	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.55 (d, J=1.8 Hz, 1H), 7.49 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.1 Hz, 1H), 4.40 (t, J=6.7 Hz, 2H), 2.95 (t, J=6.7 Hz, 2H)	Inferred from similar structures
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	δ 139.9, 129.5, 117.8, 106.0, 48.9, 18.2	Inferred from similar structures
IR (neat, cm <sup>-1</sup> )	~2250 (C≡N), ~1510, 1400 (pyrazole ring)	Inferred from functional groups
Mass Spectrum (EI)	m/z 121 (M <sup>+</sup> )	

## Visualizations

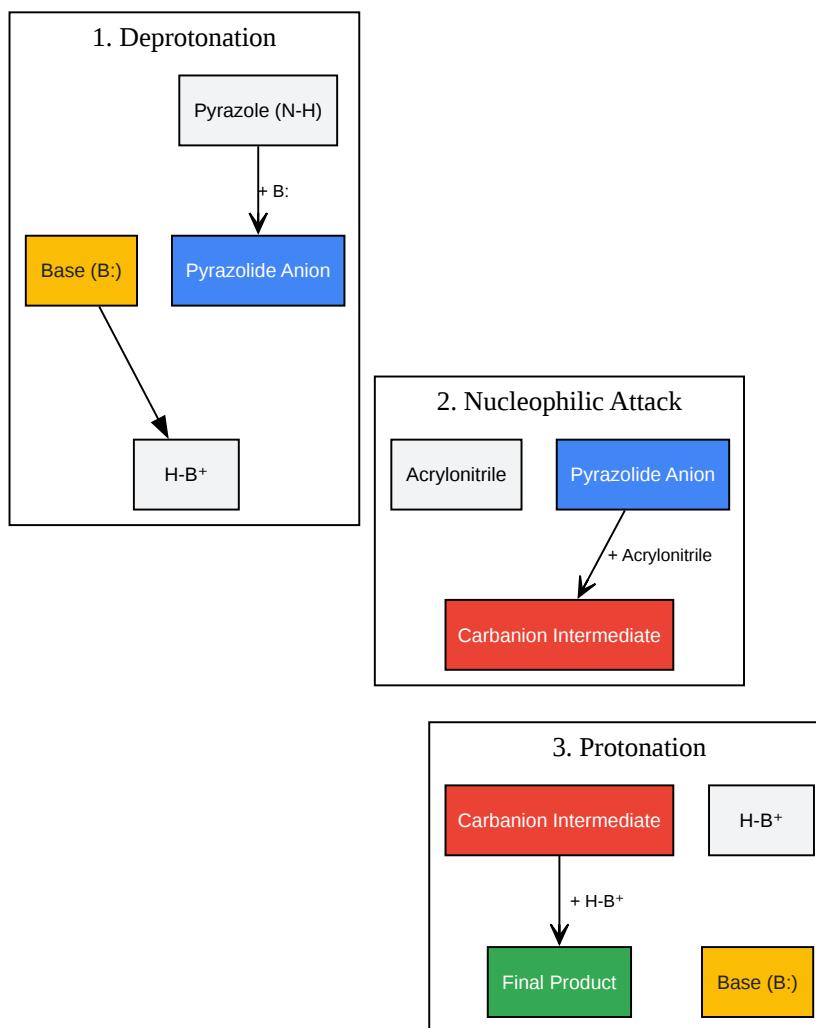
### Reaction Workflow



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Caption: Synthetic workflow for **3-(1H-pyrazol-1-yl)propanenitrile**.

## Reaction Mechanism

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